molecular formula C12H23NO4 B558150 Boc-N-Me-D-Allo-Ile-OH CAS No. 53462-50-3

Boc-N-Me-D-Allo-Ile-OH

Cat. No.: B558150
CAS No.: 53462-50-3
M. Wt: 245.32 g/mol
InChI Key: HTBIAUMDQYXOFG-DTWKUNHWSA-N
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Description

Boc-N-Me-D-Allo-Ile-OH, also known as N-Boc-N-methyl-D-allo-isoleucine, is a derivative of the amino acid isoleucine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom. It is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-N-Me-D-Allo-Ile-OH can be synthesized from D-alloisoleucine and di-tert-butyl dicarbonate. The synthesis involves the protection of the amino group of D-alloisoleucine with the Boc group, followed by methylation of the nitrogen atom. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the Boc-protected intermediate. The methylation step can be achieved using methyl iodide or dimethyl sulfate as the methylating agents .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-D-Allo-Ile-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Boc-N-Me-D-Allo-Ile-OH has several scientific research applications, including:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of incorporation into peptide chains.

    Drug Design: The compound is used in the design and development of new drugs, particularly in the study of protein structures and interactions.

    Biological Studies: It is employed in biological research to investigate the role of specific amino acids in protein function and structure.

    Industrial Applications: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-N-Me-D-Allo-Ile-OH involves its incorporation into peptide chains during synthesis. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The methyl group on the nitrogen atom enhances the stability and reactivity of the compound, facilitating its incorporation into peptides. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other organic synthesis applications.

Properties

IUPAC Name

(2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBIAUMDQYXOFG-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427192
Record name Boc-N-Me-D-Allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53462-50-3
Record name Boc-N-Me-D-Allo-Ile-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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